molecular formula C11H8F3NO2 B1353665 methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 887360-34-1

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B1353665
CAS No.: 887360-34-1
M. Wt: 243.18 g/mol
InChI Key: DOPVUBUBIYMLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group at the 6-position of the indole ring imparts unique chemical and physical properties to the compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that may involve catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity, making it a valuable scaffold in drug design.

Case Study: HIV-1 Integrase Inhibitors

Recent studies have focused on derivatives of indole-2-carboxylic acid, including this compound, as potential inhibitors of HIV-1 integrase. For instance, modifications to the indole core have shown promising results in enhancing inhibitory activity against the enzyme, which is vital for viral replication. One derivative achieved an IC50 value of 0.13 μM, indicating strong potential as a therapeutic agent against HIV .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing fungicides and insecticides. The trifluoromethyl group contributes to the compound's efficacy in pest control by improving its bioactivity and stability under environmental conditions.

Table: Comparison of Agrochemical Efficacy

Compound NameActivity TypeEfficacy LevelReference
This compoundFungicideHigh
Other Indole DerivativesInsecticideModerate

Synthesis and Production

The synthesis of this compound involves advanced chemical processes that require specialized equipment and expertise. Manufacturers like Ningbo Inno Pharmchem Co., Ltd utilize environmentally friendly methods to produce this compound while ensuring high purity and quality through rigorous testing protocols .

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, resulting in the compound’s observed effects .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.

Comparison: Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to the presence of both the indole ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other trifluoromethyl-substituted compounds. The indole ring also contributes to the compound’s potential biological activities, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is an indole derivative with significant potential in medicinal chemistry due to its unique structural properties. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Research into its biological effects has revealed promising applications, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C11H8F3N O2
  • Molecular Weight : 243.18 g/mol
  • Chemical Structure : The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and stability, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating various biochemical pathways.
  • Receptor Activation : It could activate certain receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances its effectiveness compared to other indole derivatives.

Anticancer Activity

The compound has shown significant anticancer properties in vitro. Studies have reported its cytotoxic effects on multiple cancer cell lines, including:

Cell Line IC50 (μM) Reference
MCF-73.01
HepG25.88
A5492.81

These values suggest that this compound is more potent than some existing chemotherapeutics.

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited IC50 values significantly lower than those of standard treatments like erlotinib across various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it interacts with enzyme active sites, potentially inhibiting pathways associated with cancer proliferation .
  • HIV-1 Integrase Inhibition : Related studies on indole derivatives indicate that modifications at specific positions can enhance inhibitory effects against HIV-1 integrase, suggesting that similar strategies could be applied to this compound for antiviral applications .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPVUBUBIYMLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427998
Record name methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-34-1
Record name methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.